molecular formula C15H24N2 B1335725 N,N-diethyl-4-(piperidin-2-yl)aniline CAS No. 383128-85-6

N,N-diethyl-4-(piperidin-2-yl)aniline

Cat. No. B1335725
CAS RN: 383128-85-6
M. Wt: 232.36 g/mol
InChI Key: AHYQFPGRKUEUNH-UHFFFAOYSA-N
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Description

“N,N-diethyl-4-(piperidin-2-yl)aniline” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions have been used to form various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound has a molecular formula of C15H24N2 .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Properties : A study by Subhash & Bhaskar (2021) demonstrated the synthesis of N,N-diethyl-4-(piperidin-2-yl)aniline derivatives, which were then tested for their anticancer activity against various human cell lines.

Antihypertensive Activity

  • Application in Antihypertensive Drugs : Clark et al. (1983) synthesized 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, a class of compounds including this compound, and evaluated them for antihypertensive activity in rats (Clark et al., 1983).

Molecular Structure and Synthesis

  • Molecular Structure Analysis : Leroux, Lefebvre, & Schlosser (2006) investigated the synthesis and molecular structure of compounds related to this compound, providing insights into their chemical properties and potential applications (Leroux, Lefebvre, & Schlosser, 2006).

Synthesis of Related Compounds

  • Synthesis of Related Piperidine Derivatives : The synthesis of 4-arylmorpholine -2,3-diones by reacting N-(2-hydroxyethyl)arylamines with diethyl oxalate was studied by Seitkasymov, Tulyaganov, & Yunusov (1971), which provides a basis for understanding the synthesis of related compounds including this compound (Seitkasymov, Tulyaganov, & Yunusov, 1971).

Binary Solids for NLO Applications

  • Nonlinear Optics (NLO) Applications : Draguta et al. (2015) explored the synthesis of binary solids involving this compound and their potential application in nonlinear optics, highlighting the versatility of this compound in advanced materials science (Draguta et al., 2015).

Synthesis and Molecular Structure of s-Triazine Derivatives

  • s-Triazine Incorporates and Molecular Structure : Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, including this compound. Their molecular structure was extensively analyzed, which could be relevant for various pharmaceutical applications (Shawish et al., 2021).

Piperidinyl-Containing α-Aminophosphonates

  • Synthesis and Insecticidal Activity : Jiang et al. (2013) reported the synthesis of novel piperidinyl-containing α-aminophosphonates, showcasing the potential use of this compound derivatives in the development of insecticides (Jiang et al., 2013).

Novel Dendritic G-2 Melamines

  • Dendritic G-2 Melamines Synthesis : Sacalis et al. (2019) synthesized novel dendritic G-2 melamines with piperidine motifs, indicating the potential of this compound in complex molecular architectures and nanotechnology applications (Sacalis et al., 2019).

δ-Opioid Agonists

  • Pain Treatment Applications : Nozaki et al. (2012) studied N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide, a related compound, for its potential as a δ-opioid agonist in pain treatment (Nozaki et al., 2012).

Future Directions

The future directions in the research of “N,N-diethyl-4-(piperidin-2-yl)aniline” and other piperidine derivatives include the development of fast and cost-effective methods for their synthesis . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety is a promising area of research .

properties

IUPAC Name

N,N-diethyl-4-piperidin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-17(4-2)14-10-8-13(9-11-14)15-7-5-6-12-16-15/h8-11,15-16H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYQFPGRKUEUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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